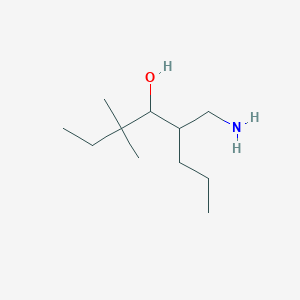

5-(Aminomethyl)-3,3-dimethyloctan-4-ol

Description

5-(Aminomethyl)-3,3-dimethyloctan-4-ol is a branched aliphatic alcohol featuring an aminomethyl substituent at the C5 position and two methyl groups at the C3 position. Its molecular structure (C₁₁H₂₅NO) combines hydrophilic (hydroxyl and aminomethyl) and hydrophobic (branched alkyl chain) moieties, making it a compound of interest in pharmaceutical and surfactant research. Analytical methods such as NMR, IR spectroscopy, and chromatographic techniques—commonly applied to characterize similar alcohols and amines—are critical for confirming its structure and purity .

Properties

Molecular Formula |

C11H25NO |

|---|---|

Molecular Weight |

187.32 g/mol |

IUPAC Name |

5-(aminomethyl)-3,3-dimethyloctan-4-ol |

InChI |

InChI=1S/C11H25NO/c1-5-7-9(8-12)10(13)11(3,4)6-2/h9-10,13H,5-8,12H2,1-4H3 |

InChI Key |

VHJKXWVNDHWOTK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CN)C(C(C)(C)CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,3-dimethyloctan-4-ol typically involves multi-step organic reactions. One common method is the alkylation of 3,3-dimethyloctan-4-ol with an aminomethylating agent under controlled conditions. The reaction may require a catalyst, such as a Lewis acid, to facilitate the formation of the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,3-dimethyloctan-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

5-(Aminomethyl)-3,3-dimethyloctan-4-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3,3-dimethyloctan-4-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Observations :

- Branching Effects: The dimethyl groups at C3 in the target compound reduce water solubility compared to less-branched analogs (e.g., 5-Aminomethyloctan-4-ol) due to increased hydrophobicity.

- Boiling Points: The presence of both hydroxyl and aminomethyl groups elevates boiling points via hydrogen bonding, whereas branching slightly lowers them.

- Basicity: The aminomethyl group’s pKa (~9.8) is lower than primary aliphatic amines (typically ~10.6), likely due to steric and electronic effects from adjacent substituents.

Biological Activity

5-(Aminomethyl)-3,3-dimethyloctan-4-ol is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 171.30 g/mol. Its structure includes an amino group, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H23N |

| Molecular Weight | 171.30 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The primary mechanism of action for this compound involves its interaction with various biological targets. As an amine, it can act as a nucleophile and participate in nucleophilic substitution reactions. It may also form hydrogen bonds with enzymes and receptors, modulating their activity and leading to physiological effects such as:

- Enzyme modulation: The compound can influence enzyme activity by binding to active sites or allosteric sites.

- Receptor interaction: It may interact with specific receptors, potentially affecting signaling pathways relevant to various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of related structures have shown significant cytotoxicity against various cancer cell lines.

- Case Study: A derivative exhibited IC50 values ranging from 1.65 to 5.51 μM against leukemia and lung cancer cells, indicating potent anti-tumor effects (source: ).

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research on similar compounds has demonstrated effectiveness against resistant bacterial strains.

- Case Study: A related compound showed minimum inhibitory concentrations (MIC) of 62.5 µg/mL against E. coli and E. faecalis, supporting the hypothesis that modifications in the amino group can enhance antimicrobial efficacy (source: ).

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of amine-containing compounds. Variations in side chains and functional groups can significantly affect their potency and selectivity.

| Compound Variant | Activity (IC50/μM) | Target |

|---|---|---|

| Base Compound | N/A | N/A |

| Derivative A | 1.65 | Leukemia cells |

| Derivative B | 62.5 | E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.